N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound featuring a thiophene ring, a hydroxy group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-3-carboxylic acid with 2-hydroxy-2-(thiophen-3-yl)ethylamine under controlled conditions to form the intermediate oxalamide structure. Subsequent methylation of the hydroxy group using methoxyethyl chloride completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound. Process optimization and automation are crucial to achieving cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has shown potential as a bioactive molecule. It can interact with biological targets, influencing cellular processes and pathways.
Medicine: In medicine, this compound has been explored for its therapeutic properties. It may exhibit activities such as anti-inflammatory, antioxidant, and antimicrobial effects, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide: Lacks the thiophene ring, resulting in different chemical properties and biological activities.
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-ethoxyethyl)oxalamide: Similar structure but with an ethoxy group instead of methoxy, leading to variations in reactivity and applications.
Uniqueness: N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide stands out due to its unique combination of functional groups and the presence of the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Biological Activity
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, which is then reacted with 2-hydroxy-2-(thiophen-3-yl)ethylamine. The final product is obtained through methylation using methoxyethyl chloride under controlled conditions, such as specific temperatures and pH levels.
Synthetic Routes
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Thiophene Derivative Preparation | Thiophene-3-carboxylic acid |
2 | Formation of Hydroxy Intermediate | 2-Hydroxy-2-(thiophen-3-yl)ethylamine |
3 | Methylation | Methoxyethyl chloride |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells .
- Cell Cycle Arrest : Studies suggest that derivatives of oxalamide can induce cell cycle arrest, particularly in the G1 phase, thereby inhibiting cell proliferation.
Antiproliferative Effects
A study conducted on various oxalamide derivatives, including this compound, demonstrated significant antiproliferative activity against several cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
Comparative Analysis with Related Compounds
In comparative studies, this compound exhibited enhanced biological activity compared to its analogs lacking the thiophene ring. This structural feature appears to play a crucial role in its interaction with biological targets .
Research Findings Overview
Study Focus | Findings |
---|---|
Anticancer Activity | Significant inhibition of cancer cell proliferation; potential for use in chemotherapy. |
Mechanistic Insights | Inhibition of topoisomerase II; induction of cellular stress responses. |
Structural Impact | Presence of thiophene enhances biological activity compared to non-thiophene analogs. |
Properties
IUPAC Name |
N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-17-4-3-12-10(15)11(16)13-6-9(14)8-2-5-18-7-8/h2,5,7,9,14H,3-4,6H2,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNHNODZEQVRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CSC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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